Technical Guide: 2-Chlorobenzo[d]thiazole-5-carboxamide & Derivatives
Technical Guide: 2-Chlorobenzo[d]thiazole-5-carboxamide & Derivatives
This guide provides an in-depth technical analysis of 2-Chlorobenzo[d]thiazole-5-carboxamide , a critical scaffold in medicinal chemistry.
Editorial Note on Chemical Identity: There is a frequent conflation in database queries regarding this compound.
-
CAS 615-20-3 refers to the parent scaffold 2-Chlorobenzo[d]thiazole (lacking the carboxamide group).
-
CAS 37525-60-3 is the specific identifier for 2-Chlorobenzo[d]thiazole-5-carboxamide .[1][2][3][4]
-
CAS 3855-95-6 refers to the corresponding carboxylic acid precursor.
This guide addresses the 5-carboxamide derivative (CAS 37525-60-3) as the primary topic, treating the 2-chlorobenzothiazole (CAS 615-20-3) as the fundamental building block.[2]
Executive Summary
The 2-chlorobenzo[d]thiazole-5-carboxamide scaffold represents a "privileged structure" in drug discovery, particularly for targeting enzymes involved in oxidative stress (NOX4) and infectious diseases (DprE1 in M. tuberculosis). Its chemical utility lies in its dual-functionality:
-
The C2-Chlorine "Warhead": A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (
), allowing for rapid library generation of 2-amino or 2-thioether derivatives. -
The C5-Carboxamide "Anchor": A stable moiety capable of forming critical hydrogen bonds within protein binding pockets (e.g., the hinge region of kinases or the FAD-binding site of oxidases).
Chemical Architecture & Reactivity
The Electrophilic C2 Center
The 2-position of the benzothiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. When substituted with a leaving group like chlorine (CAS 615-20-3 or 37525-60-3), this position becomes a "soft" electrophile.
-
Mechanism:
(Addition-Elimination). -
Reactivity Profile: Thiols (
) > Primary Amines ( ) > Secondary Amines ( ) > Alcohols ( ). -
Catalysis: Reactions with sterically hindered amines often require acid catalysis (to protonate the ring nitrogen, increasing electrophilicity) or palladium catalysis (Buchwald-Hartwig coupling).
The C5-Carboxamide Handle
The carboxamide at position 5 is generally installed early in the synthetic sequence or derived from a C5-ester/acid. It serves as a rigid linker that orients the molecule in the active site. In NOX4 inhibitors, this amide is crucial for selectivity against other isoforms (e.g., NOX2).
Synthetic Methodologies
Synthesis of the Core (2-Chloro-5-carboxamide)
Direct chlorination of benzothiazole-5-carboxamide is often non-selective. The preferred industrial route utilizes the Sandmeyer Reaction starting from the 2-amino precursor.
Protocol: Sandmeyer Conversion
-
Starting Material: 2-Amino-benzothiazole-5-carboxamide.
-
Diazotization: Treat with Sodium Nitrite (
) in concentrated HCl or at 0–5°C to form the diazonium salt. -
Chlorination: Add Copper(I) Chloride (
) in HCl. The diazonium group is displaced by chloride. -
Yield: Typically 60–80%.
Derivatization via (Library Generation)
This is the primary workflow for medicinal chemists transforming CAS 37525-60-3 into bioactive drugs.
Standard Protocol: Amination at C2
-
Reagents: 2-Chlorobenzo[d]thiazole-5-carboxamide (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: DMF, DMA, or n-Butanol.
-
Conditions:
-
Method A (Thermal): 80–120°C for 4–12 hours.
-
Method B (Microwave): 140°C for 20 minutes (High throughput).
-
-
Work-up: Pour into ice water. The product usually precipitates.[5] Filter and wash with
.
Visualization of Synthetic Logic[5]
The following diagram illustrates the synthetic flow from the raw benzothiazole core to the functionalized bioactive derivatives.
Figure 1: Synthetic workflow for generating 2-amino-benzothiazole-5-carboxamide libraries starting from nitro-benzoic acid precursors.
Medicinal Chemistry & Biological Applications[5][6]
NOX4 Inhibitors (Fibrosis)
The 2-chlorobenzo[d]thiazole-5-carboxamide scaffold is a validated intermediate for NADPH Oxidase 4 (NOX4) inhibitors.
-
Mechanism: NOX4 generates Hydrogen Peroxide (
), driving differentiation of fibroblasts to myofibroblasts in pulmonary fibrosis. -
SAR Insight: Substitution at the C2 position with a basic amine (e.g., piperazine, morpholine) improves solubility and cell permeability, while the C5-carboxamide locks the molecule into the enzyme's active site via hydrogen bonding.
Antitubercular Agents (DprE1)
Derivatives of this scaffold inhibit Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical enzyme for mycobacterial cell wall synthesis.
-
Key Modification: The C5-carboxamide is often elaborated into a hydrazide or a heterocyclic amide to engage the specific hydrophobic pocket of DprE1.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity |
| C2 (Chlorine) | Displaced by Amines | Critical for Potency. Bulky hydrophobic amines often increase affinity. Polar amines improve ADME. |
| C5 (Carboxamide) | Selectivity Handle. Primary amides ( | |
| Benzene Ring | F/Cl substitution | Tuning electronic properties ( |
Experimental Protocol: Synthesis of a Representative Derivative
Objective: Synthesis of 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carboxamide (NOX4 probe analog).
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-chlorobenzo[d]thiazole-5-carboxamide (212 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add N-methylpiperazine (120 mg, 1.2 mmol) followed by Diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol).
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. A white/off-white precipitate should form.
-
Purification: Filter the solid, wash with cold water (
) and diethyl ether ( ). Recrystallize from Ethanol if necessary.[6] -
Validation: Verify structure via
-NMR (DMSO- ) looking for the loss of the aromatic signal near the C2 position and appearance of piperazine protons (2.3–3.5 ppm).
References
-
ChemicalBook. 2-Chlorobenzothiazole (CAS 615-20-3) Properties and Synthesis. (Accessed 2024).[7] Link
-
National Institutes of Health (NIH) - PubChem. 2-Chlorobenzo[d]thiazole-5-carboxamide (Compound Summary).Link
-
Google Patents. WO2016207785A1 - NADPH Oxidase 4 Inhibitors. (2016). Describes the use of 2-chlorobenzo[d]thiazole-5-carboxamide as Intermediate E2. Link
-
European Journal of Medicinal Chemistry. Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides. (2015). Link
-
Organic Chemistry Portal. Synthesis of 2-Aminobenzothiazoles. (Methodologies for C2-amination). Link
-
BLD Pharm. Product Catalog: 2-Chlorobenzo[d]thiazole-5-carboxamide (CAS 37525-60-3).[1][2][3]Link
Sources
- 1. 1393576-38-9|2-Chlorobenzo[d]thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 3622-31-9|2-Chloro-5-methylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. 3855-95-6|2-Chloro-6-benzothiazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2-Chlorobenzo[d]thiazole-5-carboxamide | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
